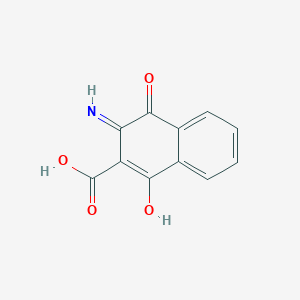

2-amino-3-carboxy-1,4-naphthoquinone

描述

2-氨基-3-羧基-1,4-萘醌: (CAS 号 173043-38-4) 是一种萘醌衍生物。其化学式为 C₁₁H₇NO₄

分子量: 217.18 g/mol

外观: 固体,颜色从浅棕色到卡其色不等

初始来源: 来自植物,特别是茜草科(),包括茜草()植物。

准备方法

合成路线: 尽管这种化合物的具体合成路线没有得到广泛记录,但它可以通过多种涉及萘醌前体的合成方法来合成。研究人员探索了化学和生物学方法。

工业生产: 由于其特殊的应用,2-氨基-3-羧基-1,4-萘醌的工业规模生产方法仍然有限。研究一直在优化生产工艺。

化学反应分析

Redox Reactions and Electron Transfer

ACNQ functions as a mediator in biological electron transfer systems. Its redox activity involves reversible interconversion between quinone (oxidized) and quinol (reduced) forms:

-

NAD(P)H Oxidation : ACNQ accepts electrons from NAD(P)H via diaphorase enzymes, regenerating NAD(P)⁺. This reaction is critical for sustaining metabolic pathways in Bifidobacterium longum .

-

Autoxidation : The reduced ACNQH₂ rapidly reacts with O₂, producing H₂O₂ and regenerating the oxidized quinone .

Interaction with Dioxygen and Reactive Oxygen Species (ROS)

ACNQ’s redox cycling generates ROS, which influences its biological activity:

| Reaction | Conditions | Product | Role |

|---|---|---|---|

| ACNQH₂ + O₂ | Aerobic, pH 7.0 | ACNQ + H₂O₂ | Sustains NAD⁺ regeneration |

| ACNQH₂ + H₂O₂ | NAD(P)H peroxidase | ACNQ + 2H₂O | Reduces oxidative stress |

Electrochemical studies reveal ACNQ’s half-wave potential () is approximately −1.12 V (vs. Ag/AgCl), positioning it as a stronger electron acceptor than vitamin K₃ ( V) .

Nonenzymatic Reduction of Dehydroascorbate

ACNQH₂ reduces dehydroascorbate (DHA) to ascorbate (ASC) via a nonenzymatic mechanism :

-

Kinetics : The bimolecular rate constant () is 9 M⁻¹s⁻¹ at pH 7.0, significantly faster than reactions with simpler quinols like 1,4-naphthohydroquinone ( M⁻¹s⁻¹) .

-

Mechanism : The reaction proceeds through a Schiff base intermediate formed by nucleophilic attack of ACNQH₂’s C2-amino group on DHA’s C2 carbonyl .

Electrochemical and Structural Influences

ACNQ’s reactivity is enhanced by:

-

Amino and Carboxy Substituents : The C2-amino group facilitates electron donation, while the C3-carboxy group stabilizes the semiquinone radical intermediate .

-

Redox Potential : ACNQ’s (−1.12 V) aligns with biological redox couples, enabling efficient electron shuttling .

Comparative Redox Activity

| Compound | (V) | NAD(P)H Oxidation Efficiency | H₂O₂ Scavenging |

|---|---|---|---|

| ACNQ | −1.12 | High | Moderate |

| Vitamin K₃ | −0.65 | Low | Low |

| 2-Amino-1,4-naphthoquinone | −1.24 | Moderate | Not reported |

Biological Implications

-

Bifidobacterial Growth : ACNQ’s redox cycling enhances NAD⁺ regeneration, promoting glycolysis and ATP synthesis in Bifidobacterium species .

-

Antioxidant Activity : By reducing DHA to ASC, ACNQ mitigates oxidative stress in cellular environments .

Synthetic and Mechanistic Insights

While ACNQ itself is not directly synthesized in the cited studies, related derivatives (e.g., 2-amino-1,4-naphthoquinones) are prepared via:

-

Ultrasound/Microwave Methods : Facile amine substitution on 1,4-naphthoquinone .

-

Electrophilic Substitution : Chlorine displacement in 2,3-dichloro-1,4-naphthoquinone by amino acids .

ACNQ’s chemical versatility—spanning electron transfer, ROS modulation, and ascorbate regeneration—underscores its importance in microbial metabolism and redox biochemistry. Further studies could explore its applications in probiotics or antioxidant therapies.

科学研究应用

Biochemical Applications

1.1 Electron Transfer Mediator

ACNQ has been identified as an effective electron transfer mediator in biochemical reactions. It facilitates electron transfers from NAD(P)H to oxygen and hydrogen peroxide, which is crucial for microbial metabolism. This property makes ACNQ a valuable compound in studies involving energy metabolism and oxidative stress management in bacteria, particularly bifidobacteria .

Table 1: Comparison of Electron Transfer Mediators

| Compound Name | Electron Transfer Efficiency | Application Area |

|---|---|---|

| This compound | High | Probiotic formulations |

| Vitamin K3 (Menadione) | Low | Limited growth stimulation |

| 1,4-Naphthoquinone | Moderate | Antimicrobial properties |

1.2 Probiotic Growth Stimulation

ACNQ serves as a growth stimulator for beneficial gut bacteria, enhancing the metabolic processes of bifidobacteria. By mediating the oxidation-reduction reactions essential for cellular metabolism, ACNQ influences the end-product profiles of these microorganisms . This application suggests potential uses in probiotic formulations aimed at improving gut health.

Pharmaceutical Applications

2.1 Antitumor Activity

Research has demonstrated that ACNQ derivatives exhibit cytotoxic effects against various cancer cell lines, including cervical and breast cancer cells. Studies have shown that amino acid substitutions on the naphthoquinone structure can enhance cytotoxicity and specificity towards cancer cells .

Case Study: Cytotoxicity of ACNQ Derivatives

- Cell Lines Tested: SiHa (cervical) and MCF-7 (breast)

- Results: Certain derivatives inhibited up to 90% of cell proliferation at specific concentrations, indicating their potential as therapeutic agents against cancer .

Table 2: Cytotoxic Effects of ACNQ Derivatives

| Derivative Type | Cell Line | Inhibition Rate (%) | Notes |

|---|---|---|---|

| Glycine Substituted | SiHa | ~80 | High specificity |

| Asparagine Substituted | MCF-7 | ~90 | Enhanced cytotoxicity |

Environmental Applications

3.1 Bioenergy Research

ACNQ has been explored in bioenergy research as a potential enhancer for microbial fermentation processes used in biofuel production. Its role as an electron mediator can improve the efficiency of bioconversion processes, thereby making biofuel production more sustainable and cost-effective .

Table 3: Role of ACNQ in Bioenergy Production

| Application Area | Mechanism of Action | Benefits |

|---|---|---|

| Biofuel Production | Enhances microbial fermentation | Increased yield and efficiency |

| Waste Biomass Valorization | Facilitates conversion of lignocellulosic biomass | Sustainable energy solutions |

作用机制

2-氨基-3-羧基-1,4-萘醌发挥其作用的确切机制仍然是一个活跃的研究领域。它可能涉及与细胞氧化还原途径和酶系统的相互作用。

相似化合物的比较

虽然 2-氨基-3-羧基-1,4-萘醌的结构独特,但它与其他萘醌类似,例如指甲花红素(来自指甲花)和维生素 K 衍生物。

生物活性

2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article explores the compound's biological activity, including its role as a growth stimulator for beneficial bacteria, its antibacterial properties, and its potential applications in treating parasitic infections.

1. Growth Stimulation of Bifidobacteria

ACNQ has been identified as a potent growth stimulator for bifidobacteria, specifically Bifidobacterium longum. Research indicates that ACNQ facilitates electron transfer processes crucial for the growth of these beneficial gut bacteria. It acts as an electron acceptor for NAD(P)H diaphorase, enhancing the regeneration of NAD(P)^+ and suppressing the generation of hydrogen peroxide (H2O2) under aerobic conditions. This mechanism not only promotes bacterial growth but also contributes to maintaining a healthy gut microbiota balance by reducing oxidative stress .

2. Antibacterial Activity

The antibacterial properties of ACNQ derivatives have been extensively studied, revealing significant activity against various Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of 2-amino-1,4-naphthoquinone exhibited minimum inhibitory concentrations (MICs) as low as 31.2 µg/mL against resistant strains like Klebsiella pneumoniae . The mechanisms underlying this antibacterial action are believed to involve the generation of reactive oxygen species (ROS), leading to oxidative damage in bacterial cells .

Table 1: Antibacterial Activity of ACNQ Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| NQA | Staphylococcus aureus | 62.5 |

| NQC | Bacillus cereus | 31.2 |

| NQF | Klebsiella pneumoniae | 31.2 |

| DPNQ | Escherichia coli | 125 |

3. Antiparasitic Potential

In silico studies have evaluated ACNQ and its derivatives for antiprotozoal activity against pathogens such as Trypanosoma cruzi and Leishmania spp. These studies utilized quantitative structure–activity relationship (QSAR) modeling and molecular docking techniques to predict the potential effectiveness of various naphthoquinone derivatives. Several compounds demonstrated high affinity for critical targets in these protozoa, indicating their potential as therapeutic agents .

Case Study: DPNQ Against T. cruzi

A notable case study involved the evaluation of 2,3-diphenyl-1,4-naphthoquinone (DPNQ), which showed promising trypanocidal activity in murine models infected with T. cruzi. Treatment with DPNQ resulted in a significant reduction in parasite load and improved survival rates among infected mice, suggesting its potential as a chemotherapeutic agent against Chagas disease .

4. Mechanistic Insights and Future Directions

The biological activities of ACNQ are largely attributed to its redox properties, which facilitate electron transfer reactions essential for various metabolic processes. The compound's ability to generate ROS plays a dual role: it can stimulate beneficial bacterial growth while also exerting antimicrobial effects against pathogenic organisms.

Future research should focus on:

- In Vivo Studies : Expanding on animal models to assess the therapeutic efficacy and safety of ACNQ derivatives.

- Mechanistic Studies : Elucidating the precise biochemical pathways through which ACNQ exerts its effects on both bacteria and protozoa.

- Formulation Development : Investigating potential formulations that can enhance the bioavailability and effectiveness of ACNQ in clinical settings.

属性

IUPAC Name |

1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNBSJOKUEDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431942 | |

| Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173043-38-4 | |

| Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。